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Compound of Interest

Compound Name: PCS1055 dihydrochloride

Cat. No.: B609861 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PCS1055 is a novel synthetic organic compound that functions as a competitive antagonist for

the muscarinic acetylcholine M4 receptor.[1][2] Due to the significant sequence homology

among the five muscarinic acetylcholine receptors, developing subtype-selective ligands has

been a considerable challenge. PCS1055 demonstrates notable selectivity for the M4 receptor

subtype, making it a valuable pharmacological tool for investigating the roles of M4 receptor

signaling.[1] These application notes provide detailed protocols for the in vitro characterization

of PCS1055 dihydrochloride, focusing on its binding affinity and functional antagonism at the

M4 receptor.

Pharmacological Data Summary
The following table summarizes the key in vitro pharmacological data for PCS1055.
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Parameter Value Assay Type
Receptor
Subtype

Reference

Ki 6.5 nM

[³H]-NMS

Competitive

Binding

Human M4 [1]

Kb 5.72 nM Schild Analysis Human M4 [1]

Fold Selectivity 255-fold vs M1
GTP-γ-[³⁵S]

Binding
Human [1]

69.1-fold vs M2
GTP-γ-[³⁵S]

Binding
Human [1]

342-fold vs M3
GTP-γ-[³⁵S]

Binding
Human [1]

>1000-fold vs M5
GTP-γ-[³⁵S]

Binding
Human [1]

Experimental Protocols
Protocol 1: [³H]-N-Methylscopolamine ([³H]-NMS)
Competitive Binding Assay for M4 Receptor Affinity
This protocol details the procedure for determining the binding affinity (Ki) of PCS1055
dihydrochloride for the human muscarinic M4 receptor using a competitive radioligand binding

assay.

Materials:

Cell Membranes: CHO-K1 cell membranes expressing the human muscarinic M4 receptor.

Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS).

Non-specific Binding Control: Atropine (10 µM).

Test Compound: PCS1055 dihydrochloride, serially diluted.
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Wash Buffer: Cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.

Scintillation Cocktail: MicroScint 20 or equivalent.

96-well plates.

Glass fiber filter mats (GF/B).

Cell harvester.

Scintillation counter.

Procedure:

Compound Preparation: Prepare a serial dilution of PCS1055 dihydrochloride in the assay

buffer. The final concentration range should be sufficient to generate a complete inhibition

curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).

Assay Setup: In a 96-well plate, combine the following in a final volume of 500 µL:

10 µg of M4 receptor-expressing cell membranes.

[³H]-NMS at a concentration near its Kd (e.g., ~100 pM).

Varying concentrations of PCS1055 dihydrochloride.

For total binding wells, add assay buffer instead of the test compound.

For non-specific binding wells, add 10 µM atropine.

Incubation: Incubate the plate at room temperature for 3 hours with gentle shaking.

Harvesting: Terminate the binding reaction by rapid filtration through a 96-well glass fiber

filter mat using a cell harvester.

Washing: Wash the filters three times with cold wash buffer to remove unbound radioligand.
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Drying: Dry the filter mats completely, typically overnight.

Scintillation Counting: Add 40 µL of scintillation cocktail to each well of the dried filter mat

and quantify the membrane-bound radioactivity using a microplate scintillation counter.

Data Analysis:

Calculate specific binding by subtracting the non-specific binding (counts in the presence

of atropine) from the total binding.

Plot the percentage of specific binding against the logarithm of the PCS1055

concentration.

Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of [³H]-NMS and Kd is its dissociation constant for the M4 receptor.

Protocol 2: GTP-γ-[³⁵S] Binding Assay for Functional
Antagonism
This functional assay measures the ability of PCS1055 to inhibit agonist-stimulated G-protein

activation, confirming its antagonist activity at the Gi-coupled M4 receptor.

Materials:

Cell Membranes: CHO-K1 cell membranes expressing the human muscarinic M4 receptor.

Radioligand: GTP-γ-[³⁵S].

Agonist: Oxotremorine-M (Oxo-M).

Test Compound: PCS1055 dihydrochloride.

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

GDP: Guanosine 5'-diphosphate.
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Wash Buffer: Cold assay buffer.

Scintillation Proximity Assay (SPA) beads or filter mats (GF/C).

Scintillation counter.

Procedure:

Membrane Preparation: Pre-incubate M4 receptor-expressing membranes with GDP (e.g.,

10 µM) to ensure G-proteins are in their inactive state.

Assay Setup (Antagonist Mode): In a 96-well plate, combine the following:

M4 receptor-expressing cell membranes (5-10 µg).

Varying concentrations of PCS1055 dihydrochloride. Pre-incubate for 15-30 minutes at

30°C.

A fixed concentration of the agonist Oxo-M (at its EC₈₀).

GTP-γ-[³⁵S] (e.g., 0.1-0.5 nM).

For basal binding, add buffer instead of agonist and antagonist.

For maximal stimulation, add agonist but no antagonist.

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.

Termination and Detection:

Filtration Method: Terminate the reaction by rapid filtration through GF/C filters. Wash with

cold assay buffer and measure bound radioactivity via scintillation counting.

SPA Method: Add SPA beads (e.g., wheat germ agglutinin-coated) to the wells and

incubate for a further 60 minutes to allow bead-membrane interaction before counting on a

scintillation counter.

Data Analysis:
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Calculate the percent inhibition of the agonist-stimulated response by PCS1055 at each

concentration.

Plot the percent inhibition against the logarithm of the PCS1055 concentration to

determine the IC₅₀ value.

The IC₅₀ value represents the concentration of PCS1055 required to inhibit 50% of the M4

receptor-mediated G-protein activation by the agonist.

Mechanism of Action and Signaling Pathway
PCS1055 acts as a competitive antagonist at the muscarinic M4 receptor.[1] The M4 receptor is

a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[3]

Upon activation by an agonist like acetylcholine, the Gi protein inhibits adenylyl cyclase,

leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] The βγ subunits of the

dissociated G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium

(GIRK) channels.[3] By competitively binding to the M4 receptor, PCS1055 prevents the

endogenous ligand acetylcholine (or other muscarinic agonists) from activating this signaling

cascade.
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Caption: M4 receptor signaling pathway and the antagonistic action of PCS1055.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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